Benfluralin
Overview
Description
Benfluralin is an herbicide of the dinitroaniline class . It is used to control grasses and other weeds . The chemical formula of Benfluralin is C13H16F3N3O4 .
Molecular Structure Analysis
The molecular structure of Benfluralin consists of a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms . The molecular weight of Benfluralin is 335.2790 .Physical And Chemical Properties Analysis
Benfluralin appears as an orange crystalline solid . It has a density of 1.338 g/mL, a melting point of 65.0 to 65.5 °C, and a boiling point of 121 to 122 °C at 0.6 mbar . Its solubility in water is 1 mg/L .Scientific Research Applications
Herbicide Efficacy and Environmental Impact
- Herbicide Application in Agriculture: Benfluralin is widely recognized for its application as a pre-emergence herbicide in agricultural settings. Studies have shown its effectiveness in controlling grass weeds and broadleaf weeds, which is crucial for crop yields. For example, its use in cotton and groundnut farming has demonstrated substantial increases in crop yields due to its effectiveness in weed control (Jennings & Drennan, 2006).
- Soil Microbial Interaction: Research has also delved into the impact of benfluralin on soil microbial biomass, revealing that its presence can significantly affect microbial biomass content. This interaction between herbicide persistence and microbial biomass underscores the importance of understanding and managing the environmental impacts of benfluralin use (Vischetti, Casucci, & Perucci, 2002).
Effects on Non-Target Organisms
- Impact on Earthworms: The environmental ramifications of benfluralin usage extend to non-target organisms such as earthworms. Studies have indicated that exposure to benfluralin can significantly affect the survival and growth of earthworms, highlighting the necessity of adhering to recommended application rates and conducting further studies under various conditions to better understand these impacts (TravlosIlias et al., 2017).
- Effect on Aquatic Organisms: The aquatic toxicity of benfluralin is another critical aspect of its environmental impact. Peer reviews of pesticide risk assessments, including the use of benfluralin, have been conducted to evaluate its effects on aquatic organisms. These assessments are vital for regulatory frameworks to ensure the safety and sustainability of benfluralin use in various environments (Álvarez et al., 2022).
Toxicological Assessments and Human Relevance
- Mode of Action and Human Relevance: Toxicological studies have examined the mode of action (MOA) of benfluralin, particularly in relation to liver carcinogenesis in rodents. This research is critical for understanding the potential human health risks associated with exposure to benfluralin. It has been found that the MOA in rodents, involving the activation of specific receptors leading to liver tumors, is generally considered non-relevant to humans due to differences in responses between humans and rodents (Strupp et al., 2020).
Potential Applications Beyond Agriculture
- Antimalarial Potential: Research has explored the use of dinitroaniline herbicides like benfluralin for potential antimalarial applications. A study using a rodent model of malaria showed that benfluralin and related compounds had in vitro activity against Plasmodium berghei, a malaria parasite. This suggests a possible avenue for the development of new antimalarial treatments, although the effectiveness of these compounds in vivo and their suitability for clinical use would require further investigation (Dow et al., 2002).
Safety And Hazards
Future Directions
Developing an effective detection method for Benfluralin is of great significance, since it can be bioaccumulated by aquatic organisms in the environment, possessing potential risks to human health . A surfactant-assisted approach has been reported for the fluorescence tracking of Benfluralin in plants , which could be a promising direction for future research.
properties
IUPAC Name |
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDHCQAYESWHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O4 | |
Record name | BENFLURALIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023899 | |
Record name | Benfluralin | |
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Molecular Weight |
335.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benfluralin is a yellow-orange solid. Herbicide., Yellow-orange solid; [Merck Index] Orange crystalline solid; [MSDSonline] | |
Record name | BENFLURALIN | |
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Record name | Benfluralin | |
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Boiling Point |
148-149 °C at 7 mm Hg; 121-122 °C at 0.5 mm Hg | |
Record name | BENFLURALIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
G/100 ML AT 25 °C: >50 IN ACETONE; >25 IN ACETONITRILE; >50 IN CHLOROFORM; 45 IN DIMETHYLFORMAMIDE; 60 IN DIOXANE; 4 IN METHANOL; 58 IN METHYL ETHYL KETONE; 45 IN XYLENE, 2.4 G/100 ML ETHANOL AT 25 °C, In water, 0.1 mg/L at 25 °C | |
Record name | BENFLURALIN | |
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Vapor Pressure |
0.0000653 [mmHg], 6.5X10-5 mm Hg at 25 °C | |
Record name | Benfluralin | |
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Mechanism of Action |
Affects seed germination and prevents weed growth by inhibition of root and shoot development. | |
Record name | BENFLURALIN | |
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Product Name |
Benfluralin | |
Color/Form |
Yellow-orange crystals | |
CAS RN |
1861-40-1 | |
Record name | BENFLURALIN | |
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URL | https://cameochemicals.noaa.gov/chemical/18060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENFLURALIN | |
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Record name | BENFLURALIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |
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Melting Point |
65-66.5 °C, MP: 64-66 °C /TECHNICAL PRODUCT/ | |
Record name | BENFLURALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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